molecular formula H3Te B1233766 Trihydridotellurium(.)

Trihydridotellurium(.)

Cat. No.: B1233766
M. Wt: 130.6 g/mol
InChI Key: NYZKSQXXYHMOMF-UHFFFAOYSA-N
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Description

Contextualization within Chalcogen Hydride Radical Chemistry

Trihydridotellurium(•) is a member of the broader class of chalcogen hydride radicals. The chalcogens, Group 16 of the periodic table, include oxygen, sulfur, selenium, tellurium, and polonium. mdpi.com The hydrides of these elements (H₂O, H₂S, H₂Se, H₂Te) are well-known stable molecules. researchgate.net However, the corresponding radicals, formed by the addition of a hydrogen atom to these dihydrides, are considerably more elusive.

The chemistry of chalcogen hydride radicals is diverse. For instance, the hydroxyl radical (OH•) is a pivotal species in atmospheric and biological chemistry. The chemistry of sulfur and selenium-containing radicals has also been explored, often in the context of radiation damage and industrial processes. As the heaviest stable chalcogen, tellurium imparts unique properties to its compounds due to its large size, high polarizability, and the influence of relativistic effects on its electronic structure. epfl.ch Consequently, Trihydridotellurium(•) is expected to exhibit distinct reactivity and structural characteristics compared to its lighter congeners.

Theoretical and Experimental Challenges in Characterizing Transient Species

The study of transient species like Trihydridotellurium(•) is fraught with challenges. Experimentally, their short lifetimes and high reactivity make direct observation and characterization exceptionally difficult. crystalsolutions.eu Traditional analytical techniques often lack the temporal resolution required to detect such fleeting intermediates. Advanced spectroscopic methods, such as time-resolved electron paramagnetic resonance (EPR) and matrix isolation techniques, are typically employed to study radicals. However, the generation of a sufficient concentration of H₃Te• for detection remains a significant hurdle. The synthesis of tellurium hydrides can be complex, and the radical itself is likely to decay rapidly through various pathways, including dimerization or reaction with its precursor. arxiv.org

Theoretically, computational chemistry provides a powerful avenue for investigating the properties of transient species. wikipedia.org Methods like density functional theory (DFT) and ab initio calculations can be used to predict the geometry, electronic structure, vibrational frequencies, and other spectroscopic parameters of radicals like Trihydridotellurium(•). mdpi.com These calculations can offer invaluable insights where experimental data is scarce. However, the accuracy of these predictions is highly dependent on the chosen computational model and the treatment of electron correlation and relativistic effects, which are particularly important for heavy elements like tellurium.

Overview of Current Research Trajectories

Current research on species analogous to Trihydridotellurium(•) is largely driven by computational studies. These investigations aim to predict the fundamental properties of these radicals and to understand how the nature of the chalcogen atom influences their structure and reactivity. For heavier chalcogens, there is a growing interest in understanding the role of spin-orbit coupling and other relativistic phenomena.

Experimentally, the focus remains on developing novel methods for generating and detecting highly reactive intermediates. This includes the use of specialized techniques like pulse radiolysis and flash photolysis to create radicals in a controlled manner, coupled with sensitive spectroscopic detection methods. While specific research on Trihydridotellurium(•) is not widely reported, the broader advancements in the study of transient species pave the way for its eventual characterization. The table below summarizes the general approaches in this field.

Research ApproachFocusKey Techniques
Theoretical Prediction of molecular structure, stability, and spectroscopic properties.Density Functional Theory (DFT), Ab initio methods, Relativistic calculations.
Experimental Generation and detection of transient radicals.Matrix Isolation, Time-Resolved Spectroscopy (EPR, Laser-Induced Fluorescence), Pulse Radiolysis, Flash Photolysis.

Properties

Molecular Formula

H3Te

Molecular Weight

130.6 g/mol

InChI

InChI=1S/H3Te/h1H3

InChI Key

NYZKSQXXYHMOMF-UHFFFAOYSA-N

SMILES

[TeH3]

Canonical SMILES

[TeH3]

Origin of Product

United States

Advanced Theoretical and Computational Investigations of Trihydridotellurium •

Quantum Chemical Methodologies for Radical Species

The accurate theoretical treatment of radical species like TeH₃• requires methods that can adequately handle electron correlation and, due to the presence of tellurium, relativistic effects.

Ab Initio Approaches for Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are fundamental to understanding the electronic structure of molecules. muni.cz For radicals such as TeH₃•, these methods provide a rigorous framework for calculating wavefunctions and energies.

Commonly employed ab initio techniques include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. While a good starting point, it neglects electron correlation, which can be significant for radicals.

Møller-Plesset (MP) Perturbation Theory: This method improves upon HF by adding electron correlation as a perturbation. Second-order Møller-Plesset theory (MP2) is a popular choice for including dynamic correlation.

Configuration Interaction (CI): CI methods provide a systematic way to improve the wavefunction by including configurations beyond the single determinant used in HF. A single excitation configuration interaction (CIS) calculation is a common approach for obtaining initial estimates of excited state energies. muni.cz

Coupled Cluster (CC) Theory: CC methods are among the most accurate ab initio techniques for calculating electronic structure. Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are often considered the "gold standard" for their high accuracy in treating electron correlation.

The choice of method depends on the desired accuracy and computational cost. For a heavy radical like TeH₃•, higher-level methods are generally necessary for reliable predictions.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energetics

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient alternative to traditional ab initio methods. DFT focuses on the electron density rather than the complex many-electron wavefunction, making it well-suited for larger systems.

For the TeH₃• radical, DFT is extensively used to determine:

Molecular Geometry: Optimization of the molecular structure to find equilibrium bond lengths (Te-H) and bond angles (H-Te-H).

Energetics: Calculation of key thermodynamic quantities such as atomization energies, bond dissociation energies, and the relative energies of different isomers or electronic states.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. Some commonly used functionals for systems containing heavy elements include:

B3LYP: A hybrid functional that mixes exact HF exchange with DFT exchange and correlation.

PBE0: Another popular hybrid functional.

M06 suite: A family of functionals designed to handle a broad range of chemical applications, including main-group thermochemistry and non-covalent interactions.

The performance of these functionals is often benchmarked against higher-level ab initio calculations or experimental data where available.

Treatment of Relativistic Effects in Heavy Atom Systems

For molecules containing heavy elements like tellurium (Z=52), relativistic effects become significant and cannot be ignored. wikipedia.orguni-rostock.de These effects arise from the high velocities of the inner-shell electrons, which approach a substantial fraction of the speed of light. numberanalytics.com This leads to several consequences:

Mass-Velocity Correction: The relativistic increase in electron mass causes a contraction of the inner s and p orbitals. uni-rostock.de

Darwin Term: A correction that arises from the "zitterbewegung" (trembling motion) of the electron.

Spin-Orbit Coupling (SOC): This is the interaction between the electron's spin and its orbital angular momentum. SOC is particularly important for radicals and can lead to the splitting of electronic states and influence spectroscopic properties. uni-rostock.dediva-portal.org

These relativistic corrections can significantly alter the calculated molecular properties, including geometry, bond energies, and electronic spectra. numberanalytics.comdiva-portal.org Therefore, computational studies on TeH₃• must incorporate these effects to achieve chemical accuracy. This is often done through methods like the Douglas-Kroll-Hess (DKH) Hamiltonian or by using relativistic effective core potentials.

Pseudopotential Calculations and Their Influence on Results

To reduce the computational cost associated with explicitly treating all electrons in a heavy atom, the pseudopotential approximation is often employed. aps.org In this approach, the core electrons are replaced by an effective potential, or pseudopotential, which represents their combined effect on the valence electrons. aps.orgrutgers.edu This has several advantages:

Computational Efficiency: The number of electrons treated explicitly is significantly reduced, leading to faster calculations. arxiv.org

Inclusion of Relativistic Effects: Relativistic effects, which are most pronounced for the core electrons, can be effectively incorporated into the construction of the pseudopotential. arxiv.org

The choice of pseudopotential can influence the accuracy of the results. rutgers.edu Different pseudopotentials are designed with varying levels of sophistication and are often tailored for specific types of calculations. For TeH₃•, it is crucial to use a pseudopotential that accurately describes the valence electron environment and has been validated for the properties of interest. The use of local pseudopotentials has shown promise in improving computational efficiency and accuracy for complex systems. arxiv.org

Elucidation of Electronic Structure and Spin Multiplicity

Understanding the electronic structure of the TeH₃• radical is key to predicting its reactivity and spectroscopic signatures. This involves characterizing its ground and excited electronic states.

Characterization of Ground and Excited Electronic States

The TeH₃• radical has an odd number of electrons, resulting in an open-shell electronic structure. The ground state of a radical is a doublet state, meaning it has one unpaired electron. libretexts.org Computational methods are used to determine the properties of this ground state and also to explore the landscape of its electronically excited states. muni.czpageplace.de

Ground State: The primary focus is to determine the geometry and energy of the lowest-energy doublet state. This provides insights into the radical's stability and preferred structure.

Excited States: The study of excited states is crucial for interpreting electronic absorption spectra. aps.org Methods like Time-Dependent DFT (TD-DFT) or multireference ab initio methods are used to calculate the energies and properties of excited states. For radicals, this can be complex due to the presence of multiple low-lying states. aps.org The interaction between the electron and the electromagnetic field can lead to small corrections in energy levels, such as the Lamb shift. numberanalytics.com

The spin multiplicity of the excited states is also of interest. While the ground state is a doublet, excited states can be doublets, quartets, or have other spin multiplicities. libretexts.org The relative energies of these states determine the electronic spectrum and photochemical behavior of the radical.

Data Tables

To illustrate the application of these computational methods, the following tables present hypothetical but representative data for the TeH₃• radical.

Table 1: Calculated Geometries and Vibrational Frequencies of TeH₃• using Different Methods

Method/Basis SetTe-H Bond Length (Å)H-Te-H Bond Angle (°)Imaginary Frequencies (cm⁻¹)
B3LYP/def2-TZVP1.68591.50
PBE0/def2-TZVP1.68291.70
CCSD(T)/aug-cc-pVTZ1.68091.80

This table showcases how different computational methods can yield slightly different geometric parameters. The absence of imaginary frequencies indicates that a true energy minimum has been located.

Table 2: Relative Energies of TeH₃• Electronic States

Electronic StateSpin MultiplicityRelative Energy (eV) (TD-DFT B3LYP/def2-TZVP)
Ground State (²A₁)Doublet0.00
1st Excited State (²E)Doublet2.54
2nd Excited State (⁴A₂)Quartet3.89

This table provides an example of the calculated relative energies for the ground and low-lying excited states of the TeH₃• radical. This information is vital for understanding its electronic spectrum.

Analysis of Molecular Orbitals and Electron Configuration

Ab initio molecular orbital (MO) theory provides a foundational framework for understanding the electronic structure of the TeH₃• radical. nih.govdtic.mil The construction of its molecular orbital diagram involves the linear combination of the valence atomic orbitals of the central tellurium atom (5s and 5p) and the 1s orbitals of the three hydrogen atoms.

Spin-Orbit Coupling Effects on Energy Levels and Transitions

For molecules containing heavy elements like tellurium, relativistic effects, particularly spin-orbit coupling (SOC), become profoundly important. chemrxiv.orgosti.gov SOC arises from the interaction between the electron's spin angular momentum and its orbital angular momentum. chemrxiv.org This effect can significantly influence molecular properties by mixing electronic states of different spin multiplicities, leading to the splitting of otherwise degenerate energy levels. chemrxiv.orgaps.org

Potential Energy Surface Mapping and Reaction Energetics

The potential energy surface (PES) is a multidimensional landscape that maps the energy of a molecular system as a function of its geometry. researchgate.net For the TeH₃• radical, the PES provides critical information about its stability, structure, and the energetic pathways of reactions it may undergo.

Determination of Equilibrium Geometries and Vibrational Frequencies

A fundamental question for any molecule is its equilibrium geometry—the arrangement of atoms corresponding to a minimum on the potential energy surface. wikipedia.org Early computational studies were pivotal in determining the nature of the TeH₃• species. Ab initio calculations have established that, unlike its lighter analogues SH₃ and SeH₃ which were predicted to be transition states at some levels of theory, the TeH₃• radical corresponds to a local minimum on the potential energy surface. acs.org This finding indicates that TeH₃• is a structurally stable, albeit reactive, molecule.

The geometric parameters and vibrational frequencies are key outputs of these computational studies. The vibrational frequencies, calculated from the second derivatives of the energy with respect to atomic displacements, correspond to the normal modes of vibration. nih.govopenmopac.net The presence of all real (positive) frequencies confirms that the structure is a true minimum, whereas an imaginary frequency indicates a transition state. researchgate.net

Table 1: Calculated Equilibrium Geometry and Vibrational Frequencies for Trihydridotellurium(•)

Parameter Value Reference
Geometry
Te-H Bond Length (Å) Data not available in search results
H-Te-H Bond Angle (°) Data not available in search results
Point Group C₃ᵥ Implied by structure
Vibrational Frequencies (cm⁻¹)
Symmetric Te-H Stretch Data not available in search results
Symmetric Bend Data not available in search results
Asymmetric Te-H Stretch Data not available in search results
Asymmetric Bend Data not available in search results

Calculation of Bond Dissociation Energies and Reaction Enthalpies

Bond dissociation energy (BDE) is a fundamental measure of bond strength, defined as the standard enthalpy change required to cleave a bond homolytically. libretexts.orgwikipedia.org For the TeH₃• radical, the Te-H BDE is a critical parameter for understanding its thermal stability and reactivity. It can be calculated as the enthalpy difference between the radical and its dissociation products (e.g., TeH₂ + H•). libretexts.org

Reaction enthalpies (ΔH) for elementary reactions involving TeH₃• dictate the thermodynamics of its formation and consumption. For example, the reaction of the germyl (B1233479) radical (GeH₃•) with NF₃ has been studied computationally, revealing that fluorine abstraction is a strongly exothermic process, while the alternative SH2 reaction at the nitrogen center is slightly endothermic. acs.org Similar calculations for TeH₃• would elucidate the favorability of its participation in analogous reactions.

Table 2: Calculated Thermochemical Data for Trihydridotellurium(•) and Related Reactions

Parameter Value (kJ/mol) Reference
Bond Dissociation Energy
D₀(H₂Te-H) Data not available in search results
Reaction Enthalpy (ΔH)
TeH₂ + H• → TeH₃• Data not available in search results

Transition State Localization for Elementary Reactions

Chemical reactions proceed from reactants to products via a transition state (TS), which represents the maximum energy point along the minimum energy reaction pathway. wikipedia.org Locating and characterizing these first-order saddle points on the PES is a primary goal of computational reaction dynamics. researchgate.netgalencraven.comrsc.org

For the TeH₃• radical, key elementary reactions include its formation and dissociation. For example, the reaction TeH₂ + H• ⇌ TeH₃• involves a transition state that dictates the activation energy for both the association and dissociation processes. The geometry of this transition state, along with its vibrational frequencies (one of which will be imaginary), allows for the calculation of reaction rate constants using theories like Transition State Theory (TST). chemrxiv.org While computational studies have been performed to locate transition states for a wide variety of reactions, researchgate.netresearchgate.net specific data for elementary reactions involving TeH₃• remains specialized.

Mechanistic Pathways for Trihydridotellurium • Formation

Radical Initiation Processes in Tellurium-Hydrogen Systems

Radical initiation is the fundamental process of generating free radicals from stable, spin-paired molecules. wikipedia.org In tellurium-hydrogen systems, this typically involves the cleavage of a Te-H bond, which can be induced by thermal or photochemical means. wikipedia.org

Homolytic cleavage involves the symmetric breaking of a covalent bond, where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. wikipedia.orglibretexts.org The energy required for this process is known as the bond dissociation energy (BDE). masterorganicchemistry.comresearchgate.net The Te-H bond in hydrogen telluride (H₂Te) is relatively weak compared to other hydrides, making it susceptible to homolytic cleavage.

Experimental and theoretical studies have determined the BDE for the first Te-H bond in H₂Te, providing insight into the energy requirements for forming the TeH• radical. This process is the first step in the complete dissociation of H₂Te into its constituent atoms.

Bond Dissociation Energies (BDE) for Tellurium Hydrides
BondProcessBond Dissociation Energy (kcal/mol)Reference
H-TeHH₂Te → H• + TeH•65.0 ± 0.1 aip.orgacs.org
Te-HTeH• → Te + H•63.8 ± 0.4 acs.org

The data indicates that a significant energy input, such as heat or light, is necessary to initiate the homolytic cleavage of the Te-H bond and produce tellurium hydride radicals. aip.orgacs.org

Photolysis, the decomposition of molecules by light, is a primary method for generating tellurium hydride radicals in a controlled manner. When hydrogen telluride (H₂Te) absorbs ultraviolet (UV) radiation, it can lead to the cleavage of a Te-H bond, yielding a hydrogen atom and a TeH• radical. aip.orgacs.org

Research has shown that the photodissociation dynamics of H₂Te are wavelength-dependent. The UV absorption spectrum of H₂Te features a main absorption band peaked around 240 nm and a long-wavelength tail extending to 400 nm. aip.org

Photolysis at 266 nm: Irradiation within the main absorption feature leads to the formation of TeH• radicals. aip.org

Photolysis at 355 nm: Irradiation in the long-wavelength tail selectively produces the TeH(²Π₁/₂) excited state over the TeH(²Π₃/₂) ground state. aip.org

Further photolysis can occur where the nascent TeH• radical absorbs another photon, leading to its dissociation into a tellurium atom and a hydrogen atom. acs.orgnih.gov This secondary process has been observed at both 266 nm and 355 nm. acs.org The study of these photochemical pathways is crucial for understanding the state-to-state reaction dynamics and the properties of the resulting radical species. aip.org

Gas-Phase Synthesis and Radical Precursors

The gas phase provides a clean environment to study the intrinsic properties and formation mechanisms of radicals without the interference of solvent molecules. Hydrogen telluride (H₂Te) is the principal precursor for the gas-phase generation of tellurium hydride radicals. nist.goviupac.org

Geometric and Vibrational Data for H₂Te
ParameterValueReference
Bond Length (r H-Te)1.651 Å rsc.org
Bond Angle (∠ H-Te-H)90.26° rsc.org
Symmetric Stretch (ν₁)2065 cm⁻¹ rsc.org
Bending Mode (ν₂)861 cm⁻¹ rsc.org
Asymmetric Stretch (ν₃)2072 cm⁻¹ rsc.org

Atom-molecule reactions are another significant pathway for the formation of radicals in the gas phase. In these reactions, a reactive atom abstracts an atom from a stable molecule, resulting in the formation of a new molecule and a radical.

A well-studied analogous reaction is the hydrogen abstraction from H₂Te by a hydroxyl (OH) radical:

H₂Te + OH• → H₂O + TeH•

This reaction is predicted to be highly exothermic, with a calculated reaction energy of -47.8 kcal/mol. colab.wsnih.gov The potential energy surface shows a transition state that lies energetically below the initial reactants, indicating a low barrier to reaction. colab.wsnih.gov This type of reaction, where a radical (like OH•) initiates the formation of another radical (TeH•), is a fundamental step in many chemical systems. Similar hydrogen abstraction mechanisms involving H radicals have been observed in other systems and are crucial for propagating radical chain reactions. wikipedia.orgsiyavula.com

Formation in High-Energy Environments and Plasma Chemistry

High-energy environments, such as those found in electrical discharges and plasmas, are effective at generating a high density of free radicals. wikipedia.org Plasma chemistry involves a complex mixture of ions, electrons, photons, and neutral radical species. acs.org

When tellurium-containing compounds or hydrogen-tellurium gas mixtures are introduced into a plasma, the energetic electrons and photons can induce molecular dissociation and radical formation. acs.orgresearchgate.net For instance, hydrogen plasmas are known to cause dehydrohalogenation and can abstract hydrogen atoms, creating radical sites. acs.org In systems used for hydride generation atomic spectrometry, the atomization of hydrides like H₂Te in a heated quartz tube is believed to proceed through a radical mechanism involving H radicals. nih.gov

The process generally involves:

Decomposition of the hydride (e.g., H₂Te) into smaller radical fragments (TeH•) and atoms.

Reactions between these fragments and other species within the plasma, such as H radicals.

The existence of a high population of H radicals in these environments has been experimentally confirmed and is considered essential for the atomization and subsequent analysis of elements like tellurium. The interaction of hydrogen radicals with materials can lead to the formation of volatile species and the generation of new radicals at the surface and in the gas phase. researchgate.net

Reactivity and Reaction Dynamics of Trihydridotellurium •

Radical Propagation Mechanisms

Radical propagation reactions are fundamental to chain reaction processes, where a radical reacts with a stable molecule to generate a new radical, thus continuing the chain. libretexts.org For the trihydridotellurium(•) radical, the key propagation mechanisms involve hydrogen atom abstraction and addition to unsaturated systems.

Hydrogen atom abstraction (HAT) is a common pathway for radical species. wikipedia.orgnih.gov In this process, the trihydridotellurium(•) radical would abstract a hydrogen atom from a suitable donor molecule (H-Y), leading to the formation of tellane (H₂Te) and a new radical (Y•).

H₃Te• + H-Y → H₂Te + Y•

The feasibility and rate of this reaction are dictated by the bond dissociation energy (BDE) of the H-Y bond being broken and the H-Te bond being formed in the product. Reactions where a stronger bond is formed at the expense of a weaker bond are generally thermodynamically favorable. Tellurium-centered radicals are known to participate in such abstraction processes, which are crucial steps in many organotellurium-mediated reactions. acs.org

The selectivity of hydrogen atom abstraction by H₃Te• would depend on the nature of the hydrogen donor. For instance, abstraction from a C-H bond in an organic substrate would generate a carbon-centered radical, initiating further downstream reactions. The general reactivity trend for abstraction from carbon centers is tertiary > secondary > primary, reflecting the stability of the resulting carbon radical.

Illustrative Data Table for Hydrogen Atom Abstraction

Table 1: Hypothetical Rate Constants for Hydrogen Atom Abstraction by H₃Te• from Various Donor Types at 298 K
Hydrogen Donor (H-Y)C-H Bond TypeBond Dissociation Energy (kcal/mol)Hypothetical Rate Constant (M⁻¹s⁻¹)
C₆H₁₂Secondary~981 x 10³
(CH₃)₃CHTertiary~96.55 x 10³
C₆H₅CH₃Benzylic~892 x 10⁵
H₂SS-H~901 x 10⁶

This table is illustrative and based on general trends in radical chemistry, as specific experimental data for H₃Te• is not available.

The addition of radicals to carbon-carbon double and triple bonds is a powerful method for forming new carbon-heteroatom and carbon-carbon bonds. masterorganicchemistry.comyoutube.com The trihydridotellurium(•) radical can add to alkenes and alkynes, generating a new carbon-centered radical intermediate. This intermediate can then participate in subsequent reactions, such as further addition or hydrogen atom abstraction, to propagate the radical chain.

H₃Te• + CH₂=CHR → H₃Te-CH₂-C•HR

The regioselectivity of this addition is typically governed by the formation of the more stable radical intermediate. For terminal alkenes, the tellurium radical would preferentially add to the less substituted carbon, resulting in a more substituted (secondary) carbon radical. This anti-Markovnikov addition pattern is characteristic of radical additions. masterorganicchemistry.com Organotellurium compounds are known to undergo such radical additions to unsaturated systems. researchgate.netresearchgate.net

Interactive Data Table for Radical Addition

Table 2: Predicted Regioselectivity for the Addition of H₃Te• to Various Unsaturated Substrates
Unsaturated SubstratePredicted Major Product RadicalRationale
Propene (CH₃CH=CH₂)H₃Te-CH₂-C•HCH₃Formation of a more stable secondary radical.
Styrene (C₆H₅CH=CH₂)H₃Te-CH₂-C•HC₆H₅Formation of a resonance-stabilized benzylic radical.
Propyne (CH₃C≡CH)H₃Te-CH=C•CH₃Addition to form a more stable vinylic radical.

The predictions in this table are based on established principles of radical addition reactions.

Radical Termination Pathways and Product Formation

Radical termination events are those that result in the net destruction of radicals, thereby ending the chain reaction. libretexts.orgyoutube.com These reactions are typically diffusion-controlled and become more significant as the concentration of radical species increases. For the trihydridotellurium(•) radical, several termination pathways can be envisaged.

The most common termination pathway is the combination of two radicals. This can involve the self-termination of two trihydridotellurium(•) radicals or the cross-termination with another radical species (R•) present in the reaction mixture.

Self-Termination: 2 H₃Te• → H₃Te-TeH₃ (hypothetical)

Cross-Termination: H₃Te• + R• → H₃Te-R

The products of these termination reactions are stable, non-radical molecules. The self-termination product, if formed, would be a novel ditellurane species. Cross-termination with carbon-centered radicals would lead to the formation of organotellurium compounds.

Disproportionation is another possible, though often less common, termination pathway for some radicals. In this type of reaction, a hydrogen atom is transferred from one radical to another, resulting in a saturated and an unsaturated molecule.

Role as a Transient Intermediate in Complex Reaction Networks

Kinetic modeling is a powerful tool for understanding complex reaction networks by simulating the time-dependent concentrations of all species, including highly reactive intermediates. A comprehensive kinetic model for a system involving H₃Te• would require a detailed reaction mechanism and the associated rate constants for each elementary step.

The model would include:

Initiation steps: The initial formation of H₃Te• radicals.

Propagation steps: Hydrogen atom abstractions and additions to unsaturated bonds involving H₃Te•.

Termination steps: Radical-radical combination and disproportionation reactions.

Due to the lack of experimental data, the rate constants for reactions involving H₃Te• would need to be estimated using theoretical calculations (e.g., density functional theory) or by analogy to related, better-studied systems such as those involving H₂S or H₂Se. The model's predictions could then be compared with experimental observations (e.g., product yields over time) to refine the mechanism and rate parameters.

Organotellurium compounds are valuable reagents in organic synthesis, often utilized for their ability to generate carbon-centered radicals under mild conditions. ekb.egacs.org The formation of tellurium-centered radicals is a key step in many of these transformations. acs.org For instance, the photolysis or thermolysis of organotellurium hydrides (RTeH) would likely proceed via the homolytic cleavage of the Te-H bond, generating an organotelluryl radical (RTe•) and a hydrogen atom. In a hydrogen-rich environment, the reverse reaction or subsequent reactions could lead to the formation of H₃Te•.

Spectroscopic Approaches for Radical Characterization

Matrix Isolation Spectroscopy for Unstable Species

Matrix isolation is a powerful experimental technique designed to study highly reactive species like free radicals, ions, and reaction intermediates. fu-berlin.deruhr-uni-bochum.de The core principle involves trapping the species of interest (the "guest") within a rigid, inert solid matrix (the "host") at cryogenic temperatures, typically between 10 and 40 K. ruhr-uni-bochum.de This process involves co-depositing a gaseous mixture of the radical or its precursor, highly diluted with a host gas such as argon or neon, onto a cold spectroscopic window. wikipedia.orgruhr-uni-bochum.de The solid, inert environment immobilizes the guest species, preventing diffusion and subsequent bimolecular reactions, thereby extending its lifetime for spectroscopic analysis. fu-berlin.de The host material is chosen for its chemical inertness and transparency in the spectral regions of interest. fu-berlin.de

Infrared (IR) and Raman Spectroscopic Signatures of Trapped Radicals

Infrared (IR) and Raman spectroscopies are complementary vibrational techniques that provide detailed information about a molecule's structure and bonding. edinst.comup.ac.za When a radical like trihydridotellurium(•) is trapped in a matrix, these methods can be used to measure its fundamental vibrational frequencies. For a vibration to be IR active, it must involve a change in the molecule's dipole moment, whereas for a vibration to be Raman active, it must involve a change in the molecule's polarizability. edinst.comup.ac.za

The primary advantage of matrix isolation for IR and Raman spectroscopy is that it inhibits molecular rotation, leading to much sharper spectral lines and allowing for clearer identification of vibrational states compared to the gas phase. wikipedia.org

Electron Spin Resonance (ESR) Spectroscopy for Unpaired Electron Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a magnetic resonance technique that is uniquely sensitive to species containing one or more unpaired electrons, making it an ideal method for studying radicals. numberanalytics.comunibo.it The technique is based on the absorption of microwave radiation by an unpaired electron when placed in a strong magnetic field. bhu.ac.in

An ESR spectrum provides two key pieces of information:

The g-tensor: This parameter characterizes the interaction of the unpaired electron's magnetic moment with the applied external magnetic field. Its value is a distinctive feature of a radical's electronic structure.

Hyperfine Coupling: This refers to the splitting of ESR lines due to the interaction of the unpaired electron with the magnetic moments of nearby nuclei. bhu.ac.in For the H₃Te• radical, hyperfine interactions would be expected with the protons (¹H, nuclear spin I=1/2) and, more significantly, with the naturally occurring magnetic isotopes of tellurium (¹²⁵Te, I=1/2; ¹²³Te, I=1/2). The analysis of this hyperfine structure is exceptionally informative, as it provides a direct map of the unpaired electron's spin density distribution throughout the molecule, offering profound insights into the radical's molecular orbitals and geometry. unibo.itlibretexts.org

Gas-Phase Spectroscopic Techniques for Transient Detection (e.g., Photoelectron Spectroscopy of related anionic species)

While matrix isolation provides a detailed view of a radical in a static, frozen environment, gas-phase techniques probe the intrinsic properties of the transient species without interference from a host matrix. nih.govtum.de A powerful indirect method for obtaining information about a neutral radical is the photoelectron spectroscopy of its corresponding anion. yale.educolorado.edu

For the trihydridotellurium(•) radical, this experiment would involve generating a beam of the trihydridotelluride(1-) anions (H₃Te⁻) in a vacuum. This mass-selected beam of anions is then intersected with a fixed-frequency laser. yale.edu The laser's energy is sufficient to detach an electron, and the kinetic energy of these ejected photoelectrons is measured. yale.edunih.gov The electron binding energy is determined from the difference between the laser photon energy and the measured electron kinetic energy. nih.gov

This technique yields crucial data:

Electron Affinity (EA): The energy difference between the ground state of the anion and the ground state of the neutral radical is the adiabatic electron affinity of the radical. colorado.edu

Vibrational Frequencies: The photoelectron spectrum often exhibits a vibrational progression. The spacing between the peaks in this progression corresponds to the vibrational frequencies of the neutral radical formed upon photodetachment. yale.edu This provides a way to measure the vibrational modes of the elusive neutral species. jh.edu

Theoretical Prediction of Spectroscopic Parameters for Experimental Guidance

Given the experimental difficulties in generating and detecting transient species like H₃Te•, theoretical chemistry plays a vital and predictive role. nih.govrsc.org High-level quantum chemical methods, such as coupled-cluster theory or density functional theory (DFT), are used to calculate the properties of the radical before or in parallel with experimental efforts. nih.govnih.gov

These computational predictions are invaluable for several reasons:

Experimental Guidance: Theoretical calculations can predict the geometric structure, vibrational frequencies (for IR and Raman), and electronic transition energies. This information is crucial for guiding experimentalists on where to look for spectral signals. rsc.org

Spectral Assignment: Once a spectrum is obtained, the predicted parameters are essential for assigning the observed spectral features to specific vibrational modes or electronic transitions, especially in cases where spectra are complex. nih.gov

ESR Parameter Prediction: Calculations can provide accurate predictions of ESR parameters, such as g-tensors and hyperfine coupling constants. Comparing these theoretical values with experimental data is one of the most definitive ways to confirm the identity of a newly observed radical. nih.gov

Thermochemical Data: Theoretical models can also predict thermochemical properties like bond dissociation energies and the electron affinity, providing a comprehensive picture of the radical's stability and reactivity. nih.gov

The synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical physics, enabling the confident characterization of fleeting and challenging molecules like the trihydridotellurium(•) radical.

Factors Governing the Stability and Lifetime of Trihydridotellurium •

Electronic and Steric Influences on Radical Stability

The inherent stability of a radical is determined by its electronic structure and the steric environment around the radical center. For Trihydridotellurium(•), both aspects play a significant role.

Electronic Effects:

The stability of a radical is enhanced by factors that delocalize the unpaired electron. In the case of TeH₃•, the electronic effects are primarily dictated by the electronegativity and polarizability of the tellurium atom.

Electronegativity: Tellurium is the least electronegative among the chalcogens (O, S, Se, Te). Generally, radical stability increases as the electronegativity of the atom bearing the radical decreases. masterorganicchemistry.com This is because a less electronegative atom has a weaker hold on its electrons, making the unpaired electron more available for delocalization and stabilization.

Polarizability: As we move down the chalcogen group, the atomic size and the number of electron shells increase, leading to greater polarizability. The larger electron cloud of tellurium is more easily distorted, which aids in the delocalization and stabilization of the radical. csbsju.edu

Hyperconjugation: The interaction of the singly occupied molecular orbital (SOMO) with adjacent sigma bonds can also contribute to stability. In TeH₃•, hyperconjugation between the Te-H bonds and the orbital containing the unpaired electron is a potential stabilizing factor. numberanalytics.comyoutube.com The effectiveness of hyperconjugation in this simple hydride is likely modest compared to more complex organic radicals.

A comparison with lighter chalcogen hydride radicals highlights these trends. The one-electron oxidation-derived radical of selenocysteine (B57510) is more stable than that of cysteine, a sulfur-containing amino acid. nih.gov This increased stability is attributed to the lower electronegativity and higher polarizability of selenium compared to sulfur. nih.gov Extrapolating this trend, the TeH₃• radical is expected to be more stable than its lighter congeners, H₃S• and H₃Se•.

Steric Effects:

Steric hindrance from bulky substituent groups can kinetically stabilize a radical by physically obstructing its access to other reactive species, thereby increasing its lifetime. rsc.org In the case of the unsubstituted Trihydridotellurium(•), the small hydrogen atoms offer minimal steric protection. Therefore, steric effects are not a significant contributor to the intrinsic stability of TeH₃• itself. However, replacing the hydrogen atoms with bulkier organic groups would be expected to dramatically increase the persistence of the resulting organotellurium radicals.

Table 1: Comparison of Properties Influencing Radical Stability of Chalcogen Hydrides

PropertyH₃S•H₃Se•TeH₃• (Inferred)
Electronegativity of Chalcogen 2.582.552.1
Polarizability of Chalcogen (ų) 2.93.775.4
Inferred Relative Stability Least StableIntermediateMost Stable

Data for electronegativity and polarizability are for the respective elements.

Intramolecular Rearrangements and Isomerization Processes

Intramolecular rearrangements and isomerization are processes where a molecule rearranges its atoms to form a structural isomer. numberanalytics.com For simple radicals, these processes can be a pathway for decomposition or for the formation of more stable species.

For the Trihydridotellurium(•) radical, potential isomerization processes are not well-documented due to its transient nature. However, theoretical considerations for simple inorganic radicals suggest potential pathways. acs.org One conceivable, though likely high-energy, process could involve the migration of a hydrogen atom.

It is important to note that for many simple radicals, the energy barrier for isomerization can be substantial. researchgate.net In the absence of specific experimental or high-level computational data for TeH₃•, any discussion of its isomerization remains speculative. The focus for such a small and highly reactive species is more likely on its bimolecular reactions or dissociation rather than complex intramolecular rearrangements.

Environmental Effects on Radical Persistence (e.g., Temperature, Pressure, Matrix Effects)

The persistence of a radical species is highly dependent on its environment. Factors such as temperature, pressure, and the medium in which it is present can dramatically influence its lifetime.

Temperature:

Temperature has a significant impact on radical stability. Generally, higher temperatures lead to decreased persistence. Increased thermal energy can overcome the activation barriers for reactions that consume the radical, such as dimerization or reaction with other species. mdpi.com Conversely, at very low temperatures, radical lifetimes can be significantly extended, which is the principle behind matrix isolation studies.

Pressure:

Pressure can influence reaction rates, particularly for gas-phase reactions. For a reaction involving the combination of two radicals (a termination step), an increase in pressure would typically increase the reaction rate, thereby decreasing the radical's lifetime. The specific effect of pressure on the persistence of TeH₃• would depend on the dominant decay pathways under a given set of conditions.

Matrix Effects:

Matrix isolation is a powerful experimental technique used to study highly reactive and unstable species like radicals. ebsco.com In this method, the radical of interest is trapped within a cryogenic, inert matrix, typically a noble gas such as argon or neon, at temperatures near absolute zero. grc.org This inert environment physically isolates the radicals from one another, preventing bimolecular reactions and allowing for their spectroscopic characterization. ebsco.com

Table 2: Influence of Environmental Factors on Radical Persistence

FactorGeneral Effect on Radical PersistenceRelevance to Trihydridotellurium(•)
Temperature Decreases with increasing temperatureTeH₃• would be expected to have a very short lifetime at ambient temperatures but could be stabilized at cryogenic temperatures.
Pressure Can influence reaction rates, often decreasing persistence for bimolecular reactionsThe effect would be dependent on the specific decay mechanism of TeH₃•.
Matrix Isolation Significantly increases persistence by preventing bimolecular reactionsThis is the most viable experimental technique for the direct study of the TeH₃• radical.

Advanced Research Avenues and Future Perspectives

High-Pressure Chemistry and Potential Formation of Novel Tellurium Hydride Phases

Recent advancements in high-pressure synthesis and computational materials science have opened a new frontier in the study of tellurium hydrides. While H₃Te• remains a theoretical or transient species at ambient conditions, the application of extreme pressures can fundamentally alter the chemical behavior of the tellurium-hydrogen system, leading to the formation of novel, stable, and often unexpected stoichiometries.

First-principles calculations combined with swarm structure search algorithms have predicted the existence of several new tellurium hydride phases that are energetically stable at megabar pressures. arxiv.org These studies suggest that unlike sulfur and selenium hydrides, tellurium hydrides exhibit distinct stoichiometries, structures, and chemical bonding due to tellurium's heavier atomic mass and weaker electronegativity. aps.orgaps.org

Key predicted high-pressure phases include H₄Te, H₅Te₂, and HTe₃, which are not known to be stable for their lighter chalcogen counterparts. aps.org The hydrogen-rich phases, H₄Te and H₅Te₂, are particularly noteworthy. They are predicted to be primarily ionic and contain exotic structural motifs such as quasimolecular H₂ units in H₄Te and linear H₃ units in H₅Te₂. arxiv.orgaps.orgresearchgate.net These phases are expected to be metallic and, most strikingly, to exhibit high-temperature superconductivity. aps.org For instance, H₄Te is predicted to have a superconducting transition temperature (Tc) of up to 104 K at 170 GPa. aps.orgaps.org The mechanism for this superconductivity is thought to arise from strong electron-phonon couplings associated with intermediate-frequency hydrogen-derived wagging and bending modes. aps.orgresearchgate.net

These theoretical predictions present a compelling case for future experimental investigations into the high-pressure synthesis of these novel tellurium hydrides. The potential for creating high-temperature superconductors from such materials is a significant driving force in this field. arxiv.orgoup.com

Table 1: Predicted High-Pressure Tellurium Hydride Phases and Their Properties

PhasePredicted Stable Pressure RangeKey Structural FeaturesPredicted Superconducting Transition Temperature (Tc)
H₄TeAbove 162 GPaContains H₂ unitsUp to 104 K at 170 GPa aps.orgaps.org
H₅Te₂Above 140 GPaContains linear H₃ units~58 K at 200 GPa oup.com
HTeAbove 140 GPaP4/nmm phase~19 K at 200 GPa oup.com

Exploration of Trihydridotellurium(•) in Interstellar Chemistry and Astrochemistry (Hypothetical)

The vast and diverse chemical environments of interstellar space provide a hypothetical playground for the existence of unconventional molecules, including radical species. While the direct detection of trihydridotellurium(•) in interstellar or circumstellar environments has not been reported, its potential role in astrochemistry warrants theoretical consideration. The study of hydride chemistry is crucial for modeling the chemical evolution of astrophysical environments, from the early universe to star-forming regions. uniroma1.it

The formation of radicals is a common process in the interstellar medium (ISM), driven by cosmic rays and ultraviolet radiation. Given the cosmic abundance of hydrogen and the presence of heavier elements like tellurium (albeit in much lower quantities), the formation of simple hydrides is a fundamental step in the synthesis of more complex molecules. Computational studies on the formation of other complex molecules, like ethanimine, demonstrate the importance of radical-radical reactions in the gas phase under interstellar conditions. mdpi.com

Hypothetically, H₃Te• could form through gas-phase reactions or on the surfaces of interstellar dust grains. Its subsequent reactions could contribute to the formation of other tellurium-containing molecules. The unique spectroscopic signatures of such a radical would be essential for its potential detection. Advanced quantum-chemical calculations can predict these signatures, aiding in future observational searches with next-generation telescopes. mdpi.com

Development of Ultrafast Spectroscopic Techniques for Real-Time Radical Dynamics

The direct experimental study of highly reactive and short-lived species like trihydridotellurium(•) is a significant challenge. Ultrafast spectroscopy techniques offer a powerful toolkit to investigate the real-time dynamics of such radicals. uni-regensburg.de These methods use ultrashort laser pulses to initiate a reaction and then probe the subsequent changes on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. uni-regensburg.deepj-conferences.org

Techniques such as femtosecond transient absorption spectroscopy can be employed to detect the formation of radicals and monitor their subsequent reactions. nih.gov This has been successfully applied to study the photogeneration of other radical species. nih.gov For instance, sub-picosecond transient absorption spectroscopy has been used to observe the ultraviolet absorption signature of the phenylalanine radical in an aqueous solution. rsc.org

In the context of H₃Te•, a pump-probe experiment could be envisioned where a precursor molecule is photolyzed by a femtosecond UV pulse to generate the radical. uni-regensburg.deepj-conferences.org A subsequent probe pulse, potentially in the mid-infrared, could then detect the characteristic vibrational frequencies of the newly formed H₃Te•. uni-regensburg.de This would not only confirm its existence but also allow for the study of its vibrational relaxation and reaction kinetics in real-time. The development of such experimental setups is crucial for understanding the fundamental properties and reactivity of transient radicals. uni-regensburg.de

Synergistic Integration of Advanced Computational Methods with Novel Experimental Designs

Given the challenges associated with the experimental handling of trihydridotellurium(•), a synergistic approach combining advanced computational chemistry with targeted experimental designs is essential for advancing our understanding of this radical. Quantum chemical calculations have become an indispensable tool for predicting the properties and reaction pathways of molecules, often guiding experimental efforts. rsdjournal.orgrsc.org

High-level coupled-cluster methods, such as CCSD(T), can provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties of radical species. aip.org These calculations can be used to predict the spectroscopic signatures (e.g., infrared, EPR) of H₃Te•, which are crucial for its experimental identification. acs.orgresearchgate.netnih.gov For example, computational studies have been instrumental in understanding the EPR spectra of other organic tellurium-centered radicals. acs.orgresearchgate.net

Furthermore, computational modeling can explore the potential energy surfaces of reactions involving H₃Te•, identifying reaction barriers and stable intermediates. mdpi.com This information is invaluable for designing experiments to synthesize and trap the radical or to study its reactivity. For instance, density functional theory (DFT) calculations have been used to investigate the adsorption of tellurium-containing species on surfaces, which is relevant for understanding their potential catalytic activity. acs.orgnih.gov

The integration of these computational insights with novel experimental techniques, such as matrix isolation spectroscopy or advanced mass spectrometry methods, will be key to unlocking the chemistry of elusive species like trihydridotellurium(•).

Q & A

Q. Methodological Guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.